molecular formula C17H16N2O3S B2910964 N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide CAS No. 1797965-36-6

N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide

Cat. No. B2910964
CAS RN: 1797965-36-6
M. Wt: 328.39
InChI Key: BTJQCZPRLYIODD-UHFFFAOYSA-N
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Description

N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide, also known as BTO, is a compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

Mechanism of Action

N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide exerts its effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the activity of these proteins, leading to cancer cell death. This compound has also been shown to inhibit the activity of other proteins involved in inflammation and bacterial infection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. This compound also inhibits the migration and invasion of cancer cells, which could help prevent the spread of cancer. In inflammation, this compound reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In bacterial infections, this compound inhibits the growth of gram-positive bacteria by disrupting bacterial protein synthesis.

Advantages and Limitations for Lab Experiments

N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the development of combination therapies that incorporate this compound with other drugs to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound has shown great promise as a potential therapeutic agent for the treatment of cancer, inflammation, and bacterial infections, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide involves a multi-step process that starts with the reaction of 5-benzoylthiophene-2-carboxylic acid with thionyl chloride to form 5-benzoylthiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with N-cyclopropyl-2-aminobenzamide to form this compound. The purity of the final product is confirmed by HPLC and NMR analysis.

Scientific Research Applications

N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15(11-4-2-1-3-5-11)14-9-8-13(23-14)10-18-16(21)17(22)19-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJQCZPRLYIODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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